![molecular formula C17H16N4OS B2380702 benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-14-8](/img/structure/B2380702.png)
benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
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Description
Benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
The exact mass of the compound benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Screening
Research by Landage, Thube, and Karale (2019) explores the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, highlighting their antibacterial activities. This study underscores the potential of such compounds in the development of new antibacterial agents, possibly due to the structural features shared with the target compound (Landage, Thube, & Karale, 2019).
Antimicrobial and Analgesic Activity
Jayanna et al. (2013) conducted synthesis, antimicrobial, and analgesic activity studies, along with molecular docking studies of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. This research illustrates the broader spectrum of biological activities that similar compounds can exhibit, hinting at the utility of the target compound in these areas as well (Jayanna et al., 2013).
In Silico Drug-likeness and Microbial Investigation
Pandya et al. (2019) explored the drug-likeness, in vitro microbial investigation, and formation of dihydropyrrolone conjugates. Their findings on synthesized compounds’ drug-likeness properties and in vitro activities against bacterial and fungal strains may parallel the potential applications of the target compound in drug development and microbial resistance studies (Pandya et al., 2019).
Anticancer and Antibacterial Evaluation
Deshineni et al. (2020) synthesized various 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole incorporated fused thiazolo[2,3-b]quinazolinones and evaluated their anticancer and antibacterial potency. The study's findings on some compounds exhibiting prominent anticancer and antibacterial activities might reflect the potential of the target compound in similar therapeutic areas (Deshineni et al., 2020).
properties
IUPAC Name |
1,3-benzothiazol-6-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(11-4-5-14-16(8-11)23-10-18-14)20-6-7-21-15(9-20)12-2-1-3-13(12)19-21/h4-5,8,10H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCUJPYPLHINQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone |
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